3-(1,3-二氧杂环戊烷-2-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

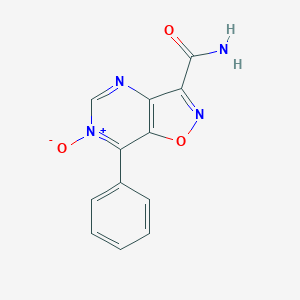

In a study focusing on novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives with fluorescence properties, comparison studies on the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, or 2-substituted-1,3-propanediols, were performed. The solvent's influence on stabilizing key intermediates was assumed based on DFT calculations, indicating a favorable enthalpy profile in water solvent. Structural investigations supported an anancomeric chair conformation of the 1,3-dioxane ring (Gaina et al., 2012).

Chemical Reactions and Properties

The reactivity and potential applications of 3-(1,3-dioxan-2-yl)propiophenone derivatives in creating new compounds with unique properties are illustrated by the synthesis and structural analysis of various related compounds. These studies reveal the compound's reactivity and potential for further functionalization, highlighting its versatility in organic synthesis (Sakamoto et al., 2006).

Physical Properties Analysis

The physical properties of 3-(1,3-dioxan-2-yl)propiophenone derivatives, such as fluorescence characteristics, are significant for applications in materials science and as probes in chemical and biological systems. The daylight fluorescence characterized by remarkably large Stokes shifts determined by LE spectroscopy is a notable property, offering insights into the compound's utility in fluorescent applications (Gaina et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(1,3-dioxan-2-yl)propiophenone derivatives, such as their reactivity in various chemical reactions, including acetalization and potential for further functionalization, are crucial for their application in synthesizing new materials and pharmaceuticals. The stability of the Dios group under basic and reductive conditions, which can be removed by heating in a hot aqueous solution of trifluoroacetic acid, is a key feature for synthetic applications (Sakamoto et al., 2006).

科学研究应用

有机化学中的合成和应用

3-(1,3-二氧杂环戊烷-2-基)丙酮和其衍生物在有机合成领域中起着关键作用。例如,一项研究探讨了天然甲氧基丙酮的快速半合成,展示了3-(1,3-二氧杂环戊烷-2-基)丙酮在通过微波和超声辅助方法合成天然化合物方面的潜力(Joshi, Sharma, & Sinha, 2005)。此外,该化合物在合成新型[1,2,4]三唑并[4,3-a]吡啶和吡啶并[2,3-d][1,2,4]三唑并[4,3-a]吡啶酮方面发挥作用,促进了杂环化学的拓展及其在各个领域包括药物化学中的应用(Gomha et al., 2018)。

催化和材料科学

在催化和材料科学领域,已合成并利用了3-(1,3-二氧杂环戊烷-2-基)丙酮衍生物。报道了一种新颖的合成方法,用于2,3-二氢苯并[1,4]二氧杂环戊烷和3,4-二氢-2H-苯并[1,4]氧杂噁啉衍生物,表明这些化合物在生成具有潜在应用价值的新材料方面的重要性(Gabriele et al., 2006)。此外,一项研究展示了质子可掺杂有机半导体的设计和合成,揭示了这些化合物在开发新型半导体材料方面的潜力(Yin et al., 2022)。

安全和危害

未来方向

The future directions for research on 3-(1,3-Dioxan-2-Yl)Propiophenone are not explicitly mentioned in the available literature. However, given its unique structure, it could be of interest in various fields of chemistry and materials science. Further research would be needed to explore its potential applications.

属性

IUPAC Name |

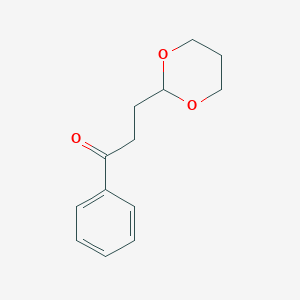

3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLPRAKMUDLCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570021 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-Yl)Propiophenone | |

CAS RN |

167644-49-7 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)

![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)